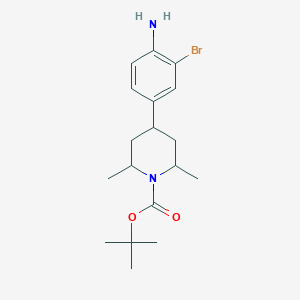
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a brominated phenyl ring, and a piperidine ring with amino and carboxylate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of amino and tert-butyl groups. The piperidine ring is then constructed through cyclization reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The brominated phenyl ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution of the bromine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and brominated phenyl groups can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-(4-amino-3-fluorophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-(4-amino-3-iodophenyl)-2,6-dimethylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C18H27BrN2O2 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-11-8-14(13-6-7-16(20)15(19)10-13)9-12(2)21(11)17(22)23-18(3,4)5/h6-7,10-12,14H,8-9,20H2,1-5H3 |
InChI Key |
ZBFXJOSHTHEKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


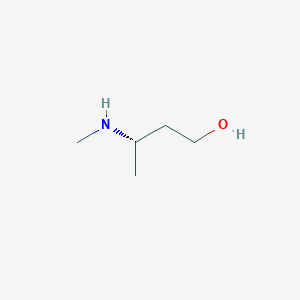
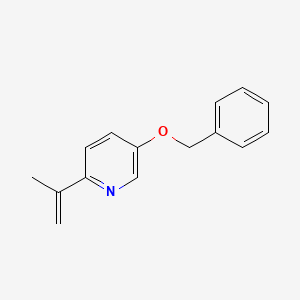
![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)


![6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13886335.png)
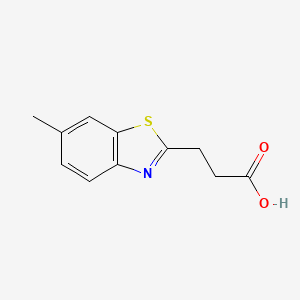
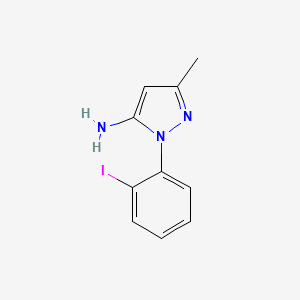
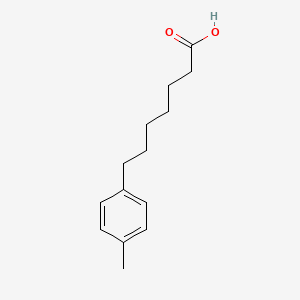

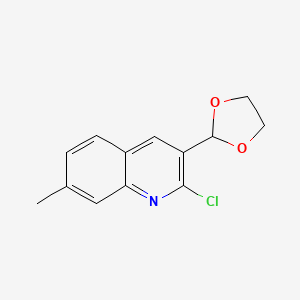
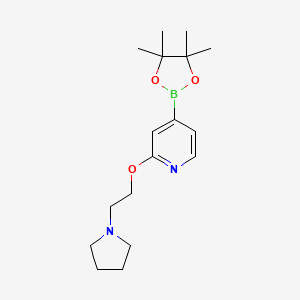

![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)
